Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAPHUUCUUHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581600 | |
| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331767-56-7 | |
| Record name | 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331767-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-1-(6-bromo-2-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Coupling of 6-Bromopyridine Derivatives with Piperazine-1-carboxylate
One common approach involves the nucleophilic substitution or palladium-catalyzed coupling of 6-bromopyridin-2-yl derivatives with tert-butyl piperazine-1-carboxylate. This method is analogous to the synthesis of related compounds such as tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate, where 6-bromopyrazine-2-carboxylic acid reacts with tert-butyl piperazine-1-carboxylate under controlled conditions to yield the target compound with high purity and yield.
Photocatalytic One-Step Synthesis Using Acridine Salt Catalysts
Recent advances have introduced a photocatalytic method for synthesizing related tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate compounds, which can be adapted for the brominated analog. This method involves:
- Mixing 2-aminopyridine (or brominated analog), piperazine-1-tert-butyl formate, an acridine salt photocatalyst, and an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide in an anhydrous solvent like dichloroethane.
- Replacing the atmosphere with oxygen to facilitate oxidation.
- Irradiating the mixture with blue LED light for approximately 10 hours.
- Purifying the product by column chromatography to obtain a high yield (up to 95%) of the target compound.
This environmentally friendly and cost-effective method avoids heavy metals and harsh conditions, making it attractive for scale-up and industrial applications.
Halogenation and Subsequent Coupling
Another approach involves a two-step process:
- First, iodination or bromination of 2-aminopyridine to generate 2-amino-5-iodopyridine or 6-bromopyridine derivatives using reagents such as potassium iodate, potassium iodide, and sulfuric acid.
- Second, coupling the halogenated pyridine with tert-butyl piperazine-1-carboxylate via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the desired tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate.
This method allows precise control over substitution patterns and is widely used in medicinal chemistry for preparing diverse analogs.
| Method | Key Reagents/Catalysts | Solvent | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct coupling | 6-Bromopyridine derivative, tert-butyl piperazine-1-carboxylate, Pd catalyst, base (e.g., K2CO3) | DMF, Toluene | 80–120 °C, 6–24 h | 70–90 | Requires inert atmosphere, dry solvents |
| Photocatalytic synthesis | 2-Aminopyridine (or brominated analog), piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide | Anhydrous dichloroethane | Room temp, blue LED, 10 h | Up to 95 | Environmentally friendly, metal-free |
| Halogenation + coupling | 2-Aminopyridine, KI, KIO3, H2SO4 (halogenation); Pd catalyst, base (coupling) | Various | Halogenation: 0–25 °C; Coupling: 80–120 °C | 60–85 | Two-step process, allows substitution control |
- The photocatalytic method using acridine salt catalysts has demonstrated superior yields and reduced byproduct formation compared to traditional metal-catalyzed methods.
- Palladium-catalyzed cross-coupling remains a robust and versatile method, especially for introducing various substituents on the pyridine ring, but requires careful control of reaction conditions to avoid dehalogenation or protecting group cleavage.
- Halogenation of pyridine derivatives prior to coupling allows for regioselective functionalization, which is critical for synthesizing analogs with specific biological activities.
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Direct Pd-catalyzed coupling | Well-established, versatile | Requires expensive Pd catalysts, inert atmosphere | 70–90 | Moderate (metal use) |
| Photocatalytic one-step synthesis | High yield, metal-free, mild conditions | Longer reaction time (10 h), requires LED irradiation | Up to 95 | Low (green chemistry) |
| Halogenation + coupling | Regioselective, adaptable to various substrates | Multi-step, more complex purification | 60–85 | Moderate |
The preparation of this compound can be efficiently achieved through several synthetic routes. The choice of method depends on the desired scale, purity, environmental considerations, and available resources. Photocatalytic methods represent a promising green alternative with high yields and operational simplicity, while traditional palladium-catalyzed coupling remains a reliable approach for complex analog synthesis. Halogenation followed by coupling offers precise control over substitution patterns, essential for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring or the pyridine moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or thiols can be formed.
Oxidation Products: Oxidized derivatives of the piperazine or pyridine rings.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry and materials science .
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules .
Medicine: Piperazine derivatives are known for their pharmacological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is largely dependent on its derivatives and the specific biological targets they interact with. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The bromopyridinyl group may enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8)
- Key Differences : Replaces bromine with chlorine and introduces a nitro group at the 3-position of the pyridine ring.
- Impact : The nitro group increases electrophilicity, enabling nucleophilic aromatic substitution, while chlorine reduces steric hindrance compared to bromine. However, the nitro group may limit compatibility with reducing agents .
- Synthesis : Typically prepared via nitration of chloropyridine precursors, followed by piperazine coupling.
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 501126-13-2)
- Key Differences : Fluorine substitution at the 6-position and pyridine ring positional isomerism (3-pyridyl vs. 2-pyridyl).
- Impact : Fluorine’s electronegativity enhances metabolic stability in drug candidates. The 3-pyridyl configuration alters steric and electronic interactions in receptor binding .
Analogues with Heterocyclic Modifications
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
- Key Differences: Incorporates a cyano group at the 3-position and bromine at the 5-position.
- Impact: The cyano group enhances polarity, improving aqueous solubility. This derivative is pivotal in synthesizing kinase inhibitors due to its ability to form hydrogen bonds with target proteins .
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Key Differences : Substitutes bromine with a 1,3,4-thiadiazole moiety via a palladium-catalyzed cross-coupling reaction.
- Impact : The thiadiazole group introduces π-stacking capabilities and enhances antimicrobial activity in derived compounds .
Analogues with Extended Functional Groups
Tert-butyl 4-[(6-bromopyridin-2-yl)methyl]piperazine-1-carboxylate (CAS 1380170-66-0)
Tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate
- Key Differences: Integrates a fused pyridopyrimidinone ring system via an amino linker.
- Impact : This complex derivative exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), highlighting the role of bromine in mediating halogen bonding with kinase ATP pockets .
Comparative Data Table
| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | 331767-56-7 | 342.23 | 6-Bromo-2-pyridyl, tert-butyl carbamate | Cross-coupling precursor, kinase inhibitors |
| Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | 474330-06-8 | 353.78 | 6-Chloro-3-nitro-2-pyridyl | Electrophilic substitution, agrochemicals |
| Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate | 501126-13-2 | 295.33 | 6-Fluoro-3-pyridyl | Metabolic stabilization, CNS drugs |
| Tert-butyl 4-[(6-bromopyridin-2-yl)methyl]piperazine-1-carboxylate | 1380170-66-0 | 356.27 | 6-Bromo-2-pyridylmethyl | Allosteric modulators, flexible scaffolds |
Biological Activity
Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, also known as 4-Boc-1-(6-bromo-2-pyridyl)piperazine, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20BrN3O2
- Molecular Weight : 342.24 g/mol
- CAS Number : 331767-56-7
- Appearance : White to yellow powder
- Melting Point : 94°C to 98°C
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine with a suitable brominated pyridine derivative.
- Carboxylation : The tert-butyl ester is introduced through a carboxylic acid derivative reaction.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Kinase Inhibition : Studies have shown that compounds containing piperazine moieties can act as inhibitors of protein kinases, which are crucial in cell signaling pathways. This compound has demonstrated potential as an inhibitor for certain receptor tyrosine kinases, which play roles in cancer progression and treatment resistance .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives similar to tert-butyl 4-(6-bromopyridin-2-yl)piperazine have shown significant inhibitory activity against cancer cell lines. For example, compounds targeting the KIT and PDGFRA kinases have been effective in treating gastrointestinal stromal tumors (GIST) .
- Toxicity Profile : The compound exhibits acute toxicity when ingested, classified under hazard statements such as H301 (toxic if swallowed) and H315 (causes skin irritation) . This necessitates careful handling and further investigation into its safety profile.
- Pharmacological Applications : The structural characteristics of this compound suggest potential applications in developing therapeutic agents for conditions involving aberrant kinase activity, particularly in oncology .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 6-bromo-2-chloropyridine under basic conditions (e.g., triethylamine or sodium carbonate) in solvents like dichloromethane or tetrahydrofuran. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s structural identity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine and bromopyridine moieties. Infrared (IR) spectroscopy confirms carbonyl (C=O) and C-Br stretches. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight, respectively .
Q. How is the compound purified to achieve >95% purity for biological assays?
After synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Analytical HPLC with UV detection (λ = 254 nm) validates purity, while residual solvents are quantified via gas chromatography (GC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during coupling steps?
Key parameters include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in esterification steps . Monitoring via real-time TLC or inline IR spectroscopy helps adjust conditions dynamically .
Q. What strategies resolve discrepancies in NMR data for intermediates?
Contradictions (e.g., unexpected splitting patterns) may arise from rotamers or impurities. Solutions include:
Q. How does bromine substitution at the pyridine 6-position influence biological activity compared to other halogens?
Bromine’s electronegativity and steric bulk enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases). Comparative studies with chloro or iodo analogs show bromine’s superior π-stacking interactions, as evidenced by IC₅₀ shifts in enzymatic assays. However, its larger size may reduce solubility, necessitating formulation adjustments .
Q. What functionalization strategies enable SAR studies of the piperazine core?
- N-deprotection : Acidic cleavage (HCl/dioxane) removes the tert-butyl group, exposing the piperazine amine for further derivatization.
- Cross-coupling : Suzuki-Miyaura reactions at the bromopyridine site introduce aryl/heteroaryl groups.
- Sulfonylation : Reacting with sulfonyl chlorides adds polar substituents to modulate pharmacokinetics .
Q. How can stability issues during long-term storage be addressed?
The compound is hygroscopic and light-sensitive. Recommendations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
